1-(2-bromoethyl)-1H-pyrazole hydrobromide
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Overview
Description
1-(2-Bromoethyl)-1H-pyrazole hydrobromide is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromoethyl group attached to a pyrazole ring, with the hydrobromide salt form enhancing its solubility and stability
Preparation Methods
The synthesis of 1-(2-bromoethyl)-1H-pyrazole hydrobromide typically involves the bromination of pyrazole derivatives. One common method includes the reaction of pyrazole with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product .
Industrial production methods may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of hydrobromic acid as both a reactant and a solvent is common in these processes, facilitating the formation of the hydrobromide salt.
Chemical Reactions Analysis
1-(2-Bromoethyl)-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding pyrazole derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions to form pyrazole oxides or reduction reactions to yield pyrazole derivatives with different functional groups.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .
Scientific Research Applications
1-(2-Bromoethyl)-1H-pyrazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated heterocycles have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-1H-pyrazole hydrobromide involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making the compound effective in inhibiting the growth of microorganisms or cancer cells. The specific pathways involved depend on the target organism or cell type being studied .
Comparison with Similar Compounds
1-(2-Bromoethyl)-1H-pyrazole hydrobromide can be compared with other similar compounds such as:
1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide: This compound has a similar bromoethyl group but differs in the heterocyclic ring structure, which can lead to different chemical reactivity and biological activity.
2-Bromoethylamine hydrobromide: While it shares the bromoethyl group, the absence of the pyrazole ring results in different chemical properties and applications.
1-(2-Chloroethyl)-1H-pyrazole hydrochloride: This compound has a chloroethyl group instead of a bromoethyl group, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of the bromoethyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromoethyl)pyrazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDXQTCMYCZKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955531-53-9 |
Source
|
Record name | 1-(2-bromoethyl)-1H-pyrazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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